![molecular formula C22H25N3O B5482544 [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol](/img/structure/B5482544.png)
[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol is a compound with potential applications in scientific research. This compound is also known as Ro 15-4513 and has been the subject of several studies due to its unique properties.
Wirkmechanismus
The mechanism of action of [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol involves its binding to the GABAA receptor. This binding results in the inhibition of the receptor, leading to a decrease in the activity of the GABAA receptor. This decrease in activity can have various effects on the nervous system, depending on the specific location of the receptor and the type of neuron it is located on.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol are related to its mechanism of action. Studies have shown that this compound can have anxiolytic, anticonvulsant, and sedative effects, which are all related to the inhibition of the GABAA receptor. Additionally, [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol has been found to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol in lab experiments is its specificity for the GABAA receptor. This specificity allows for the selective inhibition of the receptor, which can be useful in studying the role of the receptor in various neurological disorders. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for research involving [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol. One direction is to further study its effects on the GABAA receptor and its potential applications in treating neurological disorders. Another direction is to investigate its potential use in combination with other compounds to enhance its effects. Additionally, there is a need for further research on the safety and toxicity profile of this compound to ensure its potential use in scientific research.
In conclusion, [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol is a compound with potential applications in scientific research, particularly in the field of neuroscience. Its specificity for the GABAA receptor and low toxicity profile make it a potentially useful compound for studying the role of the receptor in various neurological disorders. Further research is needed to fully understand the potential applications of this compound and to ensure its safety for use in scientific research.
Synthesemethoden
The synthesis of [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol involves the reaction of 1-(2-chloroethyl)-1H-imidazole with 4-piperidone in the presence of sodium hydride. The resulting product is then treated with diphenylmethanol to obtain [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol. This synthesis method has been reported in several studies and has been found to be reliable and efficient.
Wissenschaftliche Forschungsanwendungen
[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to be a selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. Studies have shown that [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol can be used to study the role of the GABAA receptor in various neurological disorders such as anxiety, epilepsy, and insomnia.
Eigenschaften
IUPAC Name |
[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]-diphenylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-11-15-25(16-12-20)17-21-23-13-14-24-21/h1-10,13-14,20,26H,11-12,15-17H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXYIXEUJXGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.